3-Naphthalen-2-yl-cyclopent-2-enone

Aldosterone synthase CYP11B2 cardiovascular

3-Naphthalen-2-yl-cyclopent-2-enone (molecular formula C₁₅H₁₂O, MW 208.25 g/mol, CAS 105517-82-6) is a 3-aryl-cyclopent-2-enone derivative in which the naphthalen-2-yl substituent is directly conjugated to the α,β-unsaturated ketone core. The compound is a white solid with a melting point reported in the range of 85–89 °C, synthesized via lithium-halogen exchange of 2-bromonaphthalene followed by addition to 3-methoxy-2-cyclopenten-1-one, yielding a product of approximately 95% purity.

Molecular Formula C15H12O
Molecular Weight 208.25 g/mol
Cat. No. B8402067
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Naphthalen-2-yl-cyclopent-2-enone
Molecular FormulaC15H12O
Molecular Weight208.25 g/mol
Structural Identifiers
SMILESC1CC(=O)C=C1C2=CC3=CC=CC=C3C=C2
InChIInChI=1S/C15H12O/c16-15-8-7-14(10-15)13-6-5-11-3-1-2-4-12(11)9-13/h1-6,9-10H,7-8H2
InChIKeyFCLCCKVERINKJT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Naphthalen-2-yl-cyclopent-2-enone: Core Identity & Procurement-Relevant Physicochemical Profile


3-Naphthalen-2-yl-cyclopent-2-enone (molecular formula C₁₅H₁₂O, MW 208.25 g/mol, CAS 105517-82-6) is a 3-aryl-cyclopent-2-enone derivative in which the naphthalen-2-yl substituent is directly conjugated to the α,β-unsaturated ketone core . The compound is a white solid with a melting point reported in the range of 85–89 °C, synthesized via lithium-halogen exchange of 2-bromonaphthalene followed by addition to 3-methoxy-2-cyclopenten-1-one, yielding a product of approximately 95% purity . Its structure is confirmed by ¹H NMR (400 MHz, CDCl₃): the diagnostic olefinic proton appears as a triplet at δ 6.70 (J = 1.6 Hz) and the aromatic protons integrate for seven hydrogens between δ 7.53 and 8.12, with the naphthyl H-1 singlet at δ 8.12 [1].

Why 3-Naphthalen-2-yl-cyclopent-2-enone Cannot Be Interchanged with Generic Aryl-Cyclopentenones


The 2-naphthyl substituent in 3-naphthalen-2-yl-cyclopent-2-enone confers steric bulk, extended π-conjugation, and distinct electronic polarization compared to the 1-naphthyl regioisomer and monocyclic aryl analogs such as 3-phenyl-cyclopent-2-enone [1][2]. In photophysical studies of closely related 5-arylalkyl-3-phenylcyclopent-2-enones, the replacement of a phenyl substituent by a 1-naphthyl group introduces a longer-lived triplet excited state localized on the naphthalene moiety, altering photochemical reactivity [1]. In a cytotoxicity series of cyclopentenone-based combretastatin A-4 analogs, the exchange of the 3,4,5-trimethoxyphenyl ring for a naphthalene ring maintained comparable potency, demonstrating that the naphthyl group is a bioisosteric surrogate [2]. Furthermore, the 2-naphthyl isomer exhibits different metabolic substrate recognition by cytochrome P450 enzymes, as evidenced by SAR data for naphthyl-substituted cyclopentenones [3]. These structural and pharmacological differences preclude generic substitution without experimental validation.

3-Naphthalen-2-yl-cyclopent-2-enone Quantitative Differentiation Evidence


CYP11B2 (Aldosterone Synthase) Inhibition: Naphthyl-Substituted Cyclopentenone vs. In-Class Heterocyclic Inhibitors

A naphthyl-substituted cyclopentenone derivative (ChEMBL4203608, structurally containing the 3-naphthalen-2-yl-cyclopent-2-enone core motif) inhibits human CYP11B2 with an IC₅₀ of 22 nM in V79MZh cell-based assays, compared to the reference inhibitor fadrozole (IC₅₀ ≈ 1–10 nM range) but demonstrating >450-fold selectivity over the structurally homologous CYP11B1 (IC₅₀ > 10 µM) [1]. This CYP11B2/CYP11B1 selectivity window is a critical differentiation parameter for aldosterone-targeted therapeutics, where off-target cortisol suppression is undesirable.

Aldosterone synthase CYP11B2 cardiovascular enone inhibitor naphthyl pharmacophore

Cytotoxic Activity of Naphth-2-yl Cyclopentenone Hybrids: Positional Isomer Comparison (1,2- vs. 1,3- vs. 1,4-Substitution)

In a series of cyclopentenone-based hybrids evaluated for cytotoxicity, the naphth-2-yl substituted compounds exhibited IC₅₀ values of 32.0 ± 4.8 µM (compound 13b, 1,4-substitution pattern), 24.1 ± 7.3 µM (14b, 1,3-substitution), and 2.02 ± 0.73 µM (15b, 1,2-substitution) [1]. The 1,2-substitution pattern (15b) with the naphth-2-yl group showed a >10-fold potency enhancement over the corresponding 4-Cl-phenyl analogs (15a: IC₅₀ 22.6 ± 1.1 µM), underscoring that the naphthyl moiety combined with the appropriate regioisomeric scaffold orientation substantially improves cytotoxic potency beyond simple electronic effects.

Cytotoxicity aryl cyclopentenone naphthyl SAR cancer cell lines

Naphthalene as a Bioisosteric Surrogate for Trimethoxyphenyl in Combretastatin-Type Cyclopentenones

In a series of cis-restricted combretastatin A-4 analogs based on the 2,3-diaryl-cyclopent-2-en-1-one scaffold, replacement of the 3,4,5-trimethoxyphenyl ring with a naphthalene ring did not diminish cytotoxic potency, with compounds maintaining IC₅₀ values in the 8–34 ng/mL range across murine and human tumor cell lines [1]. This demonstrates that the naphthalene moiety functions as an effective bioisostere for the trimethoxyphenyl pharmacophore critical for tubulin binding, while offering distinct physicochemical advantages including higher logP and enhanced metabolic stability [1]. The naphth-2-yl substitution in 3-naphthalen-2-yl-cyclopent-2-enone retains this bioisosteric capacity.

Combretastatin A-4 tubulin inhibitor bioisostere naphthyl cyclopentenone

Photophysical Differentiation: Triplet-State Behavior of Naphthyl-Substituted Cyclopentenones vs. Phenyl Analogs

In direct photophysical comparison of 5-[(1-naphthyl)methyl]-3-phenylcyclopent-2-enone and its phenyl analog 3-phenyl-5-benzylcyclopent-2-enone, the naphthyl-substituted compound exhibited an additional longer-lived emission component in low-temperature EPA glasses (ethanol-isopentane-diethyl ether, 2:5:5 v/v), attributed to a naphthalene-localized triplet excited state [1]. In fluid solution, flash photolysis revealed rapid equilibration between the enone-localized and naphthalene-localized triplet states, a phenomenon absent in the phenyl-only analog [1]. The 2-naphthyl substitution in 3-naphthalen-2-yl-cyclopent-2-enone is expected to produce analogous photophysical behavior, relevant for applications requiring controlled triplet energy transfer.

Photophysics triplet excited state naphthalene cyclopentenone time-resolved spectroscopy

Synthetic Accessibility and Purity Benchmarking: 3-Naphthalen-2-yl-cyclopent-2-enone vs. 1-Naphthyl Regioisomer

The established two-step synthesis of 3-naphthalen-2-yl-cyclopent-2-enone from commercially available 2-bromonaphthalene and 3-methoxy-2-cyclopenten-1-one proceeds via n-BuLi-mediated lithium-halogen exchange at -78 °C, yielding 28% after silica gel chromatography with a purity specification of 95% [1]. By contrast, the 1-naphthyl regioisomer (3-naphthalen-1-yl-cyclopent-2-enone) is synthesized from 1-bromonaphthalene, which has a 45% higher commercial cost for the starting aryl bromide and often requires more stringent temperature control due to the greater steric congestion at the 1-position . The 2-naphthyl isomer thus offers a more cost-effective entry point into naphthyl-cyclopentenone chemical space.

Regioisomer purity synthesis naphthyl coupling organolithium cyclopentenone

Optimal Application Scenarios for Procuring 3-Naphthalen-2-yl-cyclopent-2-enone


Aldosterone Synthase (CYP11B2) Inhibitor Lead Optimization

Procure 3-naphthalen-2-yl-cyclopent-2-enone as a core scaffold for developing selective CYP11B2 inhibitors for hypertension and heart failure indications. The 2-naphthyl substitution pattern, present in a compound demonstrating 22 nM CYP11B2 IC₅₀ with >450-fold selectivity over CYP11B1, provides a validated starting point for medicinal chemistry optimization [1].

Tubulin Polymerization Inhibitor Library Construction

Use 3-naphthalen-2-yl-cyclopent-2-enone as a naphthyl bioisostere building block in 2,3-diaryl-cyclopent-2-en-1-one libraries targeting the colchicine binding site. Literature evidence confirms that naphthalene-for-trimethoxyphenyl substitution maintains cytotoxic IC₅₀ values of 8–34 ng/mL in tumor cell lines while achieving 59% in vivo tumor growth inhibition [2].

Intramolecular Triplet Energy Transfer Photochemical Studies

Utilize 3-naphthalen-2-yl-cyclopent-2-enone in photophysical investigations of triplet-state equilibration between enone and naphthalene chromophores. The compound's ability to support naphthalene-localized triplet excited states with distinct lifetimes, confirmed in structurally analogous 5-arylalkyl-cyclopentenones, makes it suitable for time-resolved spectroscopy and photostability assessment [3].

Cytotoxic SAR Exploration with Regioisomeric Scaffold Control

Employ 3-naphthalen-2-yl-cyclopent-2-enone in structure-activity relationship (SAR) studies to systematically investigate how the 1,2-, 1,3-, and 1,4-regioisomeric substitution patterns modulate cytotoxic potency, with data showing an 11-fold IC₅₀ improvement for the 1,2-substitution pattern (2.02 µM) over the 4-chlorophenyl comparator (22.6 µM) [4].

Quote Request

Request a Quote for 3-Naphthalen-2-yl-cyclopent-2-enone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.